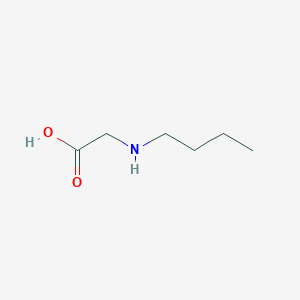

2-(Butylamino)acetic acid

Description

BenchChem offers high-quality 2-(Butylamino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Butylamino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-7-5-6(8)9/h7H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWZZMHRVSMLCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901478 | |

| Record name | NoName_600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes and Protocols for the Incorporation of N-butylglycine in Solid-Phase Peptide Synthesis

Introduction: The Significance of N-Alkyl Amino Acids in Peptide Science

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. N-substituted glycines, such as N-butylglycine, are a particularly interesting class of unnatural amino acids.[1] As building blocks of peptoids, they offer a scaffold that is resistant to proteolytic degradation, a critical advantage for enhancing the in vivo stability and bioavailability of peptide-based drugs.[2][3] The N-butyl side chain, in this case, imparts a specific lipophilicity that can influence membrane permeability and protein-protein interactions.

However, the structural features that make N-butylglycine a desirable building block also present unique challenges in the context of standard Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed examination of these challenges and offers robust protocols for the successful incorporation of N-butylglycine into peptide sequences using Fmoc-based SPPS.

The Core Challenge: Steric Hindrance in N-Butylglycine Coupling

The primary obstacle in coupling N-butylglycine is the steric hindrance at the secondary amine.[4] In a typical peptide bond formation, the incoming activated amino acid acylates a primary amine at the N-terminus of the growing peptide chain.[5] N-butylglycine, lacking a proton on the amide nitrogen, presents a bulkier and less nucleophilic secondary amine, which significantly slows down the kinetics of the coupling reaction.[4][6]

This steric hindrance can lead to:

-

Incomplete couplings: Resulting in deletion sequences, which are difficult to separate from the target peptide.

-

The need for more forceful coupling conditions: This may include higher excesses of reagents, longer reaction times, and more potent coupling reagents.[7]

Understanding this fundamental challenge is crucial for developing a successful synthesis strategy.

Recommended Synthesis Strategy: The Monomer Approach with Fmoc-N-butylglycine-OH

The most common and versatile method for incorporating N-butylglycine is through the use of a pre-synthesized Fmoc-N-butylglycine-OH monomer. This approach allows for the use of standard Fmoc-SPPS cycles with specific modifications to the coupling step.

Key Reagents and Considerations

| Reagent/Parameter | Recommendation | Rationale |

| Resin | Standard resins such as Rink Amide, Wang, or 2-Chlorotrityl are suitable. | The choice of resin depends on the desired C-terminal functionality (amide or carboxylic acid).[8] |

| Fmoc Deprotection | 20% piperidine in DMF. | This is the standard and effective condition for Fmoc removal.[5][9][10] |

| Coupling Reagent | HATU, HBTU, or PyBOP are highly recommended. | These uronium/phosphonium-based reagents are highly effective for coupling sterically hindered amino acids.[7][11][12] |

| Base | Diisopropylethylamine (DIEA) or 2,4,6-Collidine. | A non-nucleophilic base is essential to prevent side reactions. |

| Solvent | High-purity, amine-free N,N-Dimethylformamide (DMF). | DMF is the solvent of choice for Fmoc-SPPS due to its excellent swelling properties for the resin and solubility of reagents.[8] |

| Monitoring | Qualitative colorimetric tests (e.g., Kaiser or TNBS test). | Essential for confirming the completion of the coupling reaction.[11] |

Experimental Protocols

Protocol 1: Manual SPPS Cycle for N-Butylglycine Incorporation

This protocol outlines a single coupling cycle for adding Fmoc-N-butylglycine-OH to a resin-bound peptide chain.

Workflow Diagram:

Caption: Workflow for a single SPPS cycle of N-butylglycine incorporation.

Step-by-Step Procedure:

-

Resin Preparation:

-

Start with the resin-bound peptide that has undergone Fmoc deprotection, exposing the N-terminal primary amine.

-

Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.[13]

-

-

Activation and Coupling:

-

In a separate vessel, prepare the activation mixture:

-

Fmoc-N-butylglycine-OH (4 equivalents)

-

HATU (3.9 equivalents)

-

DMF (sufficient to dissolve)

-

-

Add DIEA (8 equivalents) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended due to steric hindrance.[7]

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads.

-

Wash the beads thoroughly with DMF.

-

Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) test. A negative result (beads remain colorless) indicates a complete coupling. The Kaiser test is not suitable as it gives a false negative with secondary amines.

-

If the test is positive (beads turn orange/red), a second coupling is necessary. Drain the reaction vessel and repeat step 2.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Final Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) to ensure all piperidine and the fulvene adduct are removed.

-

The resin is now ready for the coupling of the next amino acid in the sequence.

Protocol 2: Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and any side-chain protecting groups must be removed.

Cleavage Cocktail:

| Reagent | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes most protecting groups. |

| Water | 2.5% | Cation scavenger. |

| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, particularly for Trp and Met residues. |

Procedure:

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail (e.g., 10 mL per 1 g of resin).[14]

-

Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[14]

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase HPLC.

Alternative Strategy: The Submonomer Approach

For sequences containing multiple N-substituted glycines (peptoids), the submonomer synthesis method is a highly efficient alternative.[2][15] This two-step process bypasses the need for pre-formed Fmoc-protected monomers.

Submonomer Synthesis Workflow:

Caption: The two-step submonomer synthesis cycle for peptoids.

Brief Overview of the Submonomer Cycle:

-

Acylation: The resin-bound free amine is acylated with bromoacetic acid, typically activated with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).

-

Nucleophilic Displacement: The resulting bromoacetylated peptide is then treated with a primary amine, in this case, n-butylamine. The amine displaces the bromide to form the N-substituted glycine residue.[15]

This method is particularly advantageous for creating peptoid libraries due to the wide availability of primary amines.

Conclusion

The successful incorporation of N-butylglycine into peptides via SPPS is readily achievable with careful consideration of the inherent steric challenges. By employing potent coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can effectively synthesize peptides and peptoids containing this valuable non-natural amino acid. These modified peptides hold significant promise for the development of next-generation therapeutics with enhanced stability and tailored biological activity.

References

- Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Fmoc Solid Phase Peptide Synthesis - ChemPep.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Fmoc Amino Acids for SPPS - AltaBioscience.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.

- A general process of solid-phase peptide synthesis (SPPS) with Fmoc... - ResearchGate.

- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.

- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.

- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

- [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar.

- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - Morressier.

- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC - NIH.

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]

- 15. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]

Application Note: Synthesis of Peptidomimetics Using 2-(Butylamino)acetic Acid (N-Butylglycine)

Executive Summary

This guide details the synthesis of peptidomimetics incorporating 2-(butylamino)acetic acid , commonly referred to in the field as N-butylglycine (Nnb) . As a core monomer in the peptoid (poly-N-substituted glycine) family, Nnb is critical for engineering protease-resistant foldamers and amphipathic antimicrobial agents.

Unlike traditional amino acids where the side chain is attached to the

-

Complete Proteolytic Stability: The tertiary amide bond is unrecognizable to common proteases (e.g., trypsin, chymotrypsin).

-

Enhanced Permeability: The lack of amide protons reduces the energetic penalty of desolvation, often improving membrane permeability.

This protocol prioritizes the Submonomer Synthesis Method , the industry standard for efficiency and yield, while providing a secondary protocol for Monomer Coupling when pre-formed building blocks are required.

Strategic Synthesis Choice: Submonomer vs. Monomer

Before initiating synthesis, the researcher must choose the assembly strategy. The Submonomer Method is strongly recommended for N-butylglycine due to the low cost of butylamine and the avoidance of sterically hindered coupling steps.

| Feature | Submonomer Method (Recommended) | Monomer Method (Alternative) |

| Mechanism | 2-Step: Acylation with bromoacetic acid | Direct coupling of Fmoc-N-butylglycine-OH. |

| Coupling Efficiency | High (>99%) . Displacement of bromide by primary amine is rapid. | Low to Moderate . Coupling a secondary amine to an acid is sterically hindered. |

| Reagent Cost | Low (Butylamine is a commodity chemical). | High (Requires pre-synthesized Fmoc-monomer). |

| Racemization | Not applicable (Glycine backbone is achiral).[1] | Risk of racemization if the monomer has |

| Limitation | Not compatible with amines containing unprotected nucleophiles (e.g., -OH, -SH). | Useful for block synthesis or fragment condensation. |

Core Protocol: Solid-Phase Submonomer Synthesis

Objective: Incorporation of N-butylglycine (Nnb) residues into a growing peptidomimetic chain on Rink Amide resin.

Materials & Reagents[2][3]

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Acylation Cocktail: 0.6 M Bromoacetic acid in DMF.

-

Activator: 50% (v/v) N,N'-Diisopropylcarbodiimide (DIC) in DMF.

-

Displacement Reagent: 1.0 M Butylamine in DMF.

-

Wash Solvent: DMF (HPLC Grade).

-

Equipment: Fritted polypropylene reaction vessel or automated synthesizer.

Step-by-Step Workflow

Step 0: Resin Preparation

-

Swell resin in DMF for 20 minutes.

-

Deprotect Fmoc group (if present) using 20% piperidine/DMF (2

10 min). -

Wash resin with DMF (5

1 min).

Step 1: Bromoacetylation (The "Backbone" Step)

This step installs the reactive electrophilic center.

-

Prepare Solution: Mix equal volumes of 0.6 M Bromoacetic acid and 50% DIC. (Final concentration ~0.3 M).

-

Add to Resin: Add 5 equivalents (relative to resin loading) of the mixture to the resin.

-

Incubate: Shake/vortex at room temperature for 30 minutes .

-

Wash: Drain and wash with DMF (5

1 min).-

Note: The resin now carries a bromoacetyl group (-COCH₂Br).

-

Step 2: Amine Displacement (The "Side Chain" Step)

This step installs the butyl side chain.

-

Add Reagent: Add 1.0 M Butylamine in DMF to the resin (10–20 equivalents).

-

Incubate: Shake/vortex at room temperature for 60 minutes .

-

Critical Parameter: Butylamine is volatile. Ensure the vessel is capped tight. For "difficult" sequences, repeat this step (double displacement).

-

-

Wash: Drain and wash with DMF (5

1 min). -

Result: The resin now carries the N-butylglycine residue with a secondary amine terminus, ready for the next bromoacetylation.

Visualization of Workflow

Alternative Protocol: Monomer Coupling

Objective: Coupling pre-synthesized 2-(butylamino)acetic acid to a growing chain. This is required if the submonomer method is chemically incompatible with other residues in the sequence.

Challenge: The coupling of N-substituted amino acids is difficult due to steric hindrance at the nucleophilic secondary amine of the growing chain and the electrophilic center of the incoming monomer.

Recommended Coupling Conditions

Standard HBTU/DIPEA protocols often fail (low yield). We recommend HATU or PyBrOP .

-

Reagents:

-

Fmoc-N-butylglycine-OH (3 eq).

-

HATU (2.9 eq) OR PyBrOP (3 eq).

-

HOAt (3 eq) - Essential additive for HATU.

-

DIPEA (6 eq).

-

-

Procedure:

-

Dissolve amino acid, coupling reagent, and HOAt in minimal DMF.

-

Add DIPEA to activate (solution may turn yellow).

-

Add to resin immediately.

-

Reaction Time: 2–4 hours (longer than standard peptides).

-

Monitoring: Use the Chloranil Test (not Kaiser test) to check for secondary amines.

-

Characterization & QC

Peptidomimetics containing N-butylglycine exhibit unique spectral properties.

-

HPLC Analysis:

-

Cis/Trans Isomerism: Unlike peptides (mostly trans), N-substituted glycines isomerize slowly around the tertiary amide bond.

-

Observation: HPLC peaks may appear broad or split (doublets) at room temperature.

-

Validation: Re-run HPLC at elevated temperature (60°C); peaks should coalesce into a single sharp peak if the broadening is due to isomerism.

-

-

Mass Spectrometry:

-

ESI-MS is standard.

-

N-butylglycine residue mass addition: 113.16 Da .

-

Case Study: Antimicrobial Peptoids (Ampetoids)

Context: The N-butylglycine monomer is a cornerstone in the design of "Ampetoids" (Antimicrobial Peptoids). These molecules mimic the amphipathic helix of magainin but are resistant to proteolysis.

Design Logic:

-

Cationic Face: N-(4-aminobutyl)glycine (NLys).[2]

-

Hydrophobic Face: N-butylglycine (Nnb) or N-(1-phenylethyl)glycine (Nspe).

-

Mechanism: The N-butyl side chain provides the necessary hydrophobicity to insert into bacterial membranes, while the cationic residues mediate electrostatic attraction.

Data Summary (Representative):

| Metric | Host Defense Peptide (Magainin) | N-Butylglycine Peptoid (Ampetoid) |

|---|---|---|

| Protease Half-life | < 15 minutes (Trypsin) | > 48 hours (Trypsin/Chymotrypsin) |

| Bioavailability | < 5% (Oral) | Significant improvement due to stability |

| MIC (E. coli) | 5–10

Reference:

-

Zuckermann, R. N., et al.[3] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." J. Am. Chem. Soc.1992 , 114, 10646-10647.

-

Chongsiriwatana, N. P., et al. "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides." PNAS2008 , 105, 2794-2799.

References

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. Link

-

Chongsiriwatana, N. P., Patch, J. A., Czyzewski, A. M., Dohm, M. T., Ivankin, A., Gidalevitz, D., ... & Barron, A. E. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences, 105(8), 2794-2799. Link

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules, 15(8), 5282-5335. Link

-

Horn, T., Lee, B. C., Dill, K. A., & Zuckermann, R. N. (2004). Incorporation of Chemically Diverse Submonomers into Peptoids. Biopolymers, 76, 1-12. Link

Sources

Application Note: High-Efficiency Synthesis of N-Butylglycine Derivatives for Antiviral Research

Abstract & Strategic Overview

N-butylglycine (N-But) is a critical structural motif in the design of peptoids (poly-N-substituted glycines), a class of peptidomimetics that resist proteolytic degradation while mimicking the amphiphilic nature of antimicrobial peptides (AMPs). In antiviral research, N-butylglycine residues provide the essential hydrophobic bulk required to penetrate viral envelopes (lipid bilayers) or disrupt viral fusion proteins (e.g., SARS-CoV-2 Spike, Influenza HA).

This guide provides two distinct, self-validating protocols for synthesizing N-butylglycine derivatives:

-

Solid-Phase Sub-monomer Synthesis: The industry standard for generating high-diversity antiviral libraries.

-

Solution-Phase Reductive Amination: For the bulk production of single N-butylglycine monomers for use as building blocks.

Scientific Background: The Antiviral Mechanism

Peptoids containing N-butylglycine function primarily through membranotropic mechanisms. Unlike traditional peptides, the side chain is attached to the nitrogen atom rather than the

Mechanism of Action: Viral Envelope Disruption

The N-butyl side chain creates a hydrophobic face on the peptoid helix (typically Polyproline Type-I-like helix). This hydrophobicity drives the peptoid to partition into the lipid envelope of viruses (e.g., HSV, HCV, SARS-CoV-2), causing curvature stress and lysis, or inhibiting the fusion of the viral envelope with the host cell membrane.

Figure 1: Mechanism of N-butylglycine mediated viral inactivation via envelope disruption.

Method Selection Guide

Select the protocol that matches your research stage.

| Feature | Protocol A: Sub-monomer (SPPS) | Protocol B: Solution Phase (Monomer) |

| Primary Application | Combinatorial Library Screening (Drug Discovery) | Bulk Building Block Synthesis (Scale-up) |

| Throughput | High (Rapid cycle times) | Low (Batch synthesis) |

| Purity Profile | High (Wash steps remove excess reagents) | Moderate (Requires extraction/column chromatography) |

| Cost Efficiency | Low (Requires excess amine) | High (Stoichiometric reagents) |

| Key Reagents | Bromoacetic acid, Butylamine, DIC | Glycine ethyl ester, Butyraldehyde, NaBH3CN |

Protocol A: Solid-Phase Sub-monomer Synthesis (The Zuckermann Method)

Context: This is the preferred method for synthesizing oligomers containing N-butylglycine. It avoids the need for N-protected monomers by building the residue directly on the resin in two steps: Acylation and Displacement.

Materials

-

Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

-

Acylation Mix: 0.6 M Bromoacetic acid in DMF + 50% (v/v) DIC (Diisopropylcarbodiimide).

-

Displacement Mix: 1.0 M Butylamine in DMF.

-

Solvent: DMF (Anhydrous), DCM (Dichloromethane).

Step-by-Step Workflow

-

Resin Swelling:

-

Weigh 100 mg resin into a fritted syringe reactor.

-

Swell in DMF for 20 minutes. Drain.

-

Validation: Resin volume should increase by ~30%.

-

-

Fmoc Deprotection (Initial Step):

-

Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

-

Step 1: Acylation (The Backbone):

-

Add 1.5 mL of 0.6 M Bromoacetic acid in DMF.

-

Add 0.2 mL DIC.

-

Agitate at room temperature for 20 minutes .

-

Drain and wash with DMF (3x).

-

Critical: This installs the reactive bromoacetyl handle.

-

-

Step 2: Displacement (The Side Chain):

-

Add 1.5 mL of 1.0 M Butylamine in DMF.

-

Agitate at room temperature for 30 minutes .

-

Drain and wash with DMF (3x), then DCM (3x).

-

Result: The bromine is displaced by the amine, forming the N-butylglycine residue.

-

-

Cleavage:

-

Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

Precipitate in cold diethyl ether.

-

Figure 2: The Sub-monomer synthesis cycle. This cycle is repeated to extend the chain.

Protocol B: Solution-Phase Synthesis (Reductive Amination)

Context: Use this method if you need to synthesize N-butylglycine as a standalone amino acid (e.g., for use in a standard peptide synthesizer).

Materials

-

Glycine ethyl ester hydrochloride (1.0 eq).

-

Butyraldehyde (1.1 eq).

-

Sodium Cyanoborohydride (NaBH3CN) (1.5 eq).

-

Acetic acid (Catalytic).

-

Methanol (Solvent).

Step-by-Step Workflow

-

Imine Formation:

-

Dissolve Glycine ethyl ester HCl (10 mmol) in Methanol (30 mL).

-

Add Butyraldehyde (11 mmol).

-

Add TEA (Triethylamine) to neutralize the HCl salt (10 mmol).

-

Stir for 30 minutes at room temperature.

-

Validation: Solution may turn slightly yellow (imine formation).

-

-

Reduction:

-

Cool the solution to 0°C.

-

Slowly add NaBH3CN (15 mmol) portion-wise.

-

Allow to warm to room temperature and stir for 4 hours.

-

Safety: NaBH3CN generates HCN if acidified strongly; work in a fume hood.

-

-

Quenching & Workup:

-

Quench with water (10 mL).

-

Evaporate Methanol under reduced pressure.

-

Extract aqueous layer with DCM (3 x 20 mL).

-

Dry organic layer over MgSO4 and concentrate.

-

-

Hydrolysis (Optional):

-

To get the free acid: Treat ester with LiOH in THF/H2O for 2 hours.

-

Quality Control & Troubleshooting

Analytical HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (peptide bond) and 254 nm.

Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Incomplete Acylation (Protocol A) | Old DIC or wet DMF | Use fresh DIC; ensure DMF is anhydrous (<50 ppm water). |

| Double Addition (Protocol A) | Insufficient washing | Increase DMF flow washes between Acylation and Displacement steps. |

| Over-alkylation (Protocol B) | Too much aldehyde/temp too high | Maintain 0°C during reductant addition; do not exceed 1.1 eq of aldehyde. |

| Low Yield (Protocol B) | Imine hydrolysis | Ensure Methanol is dry; use molecular sieves during imine formation. |

References

-

Zuckermann, R. N., et al. (1992).[1][2] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

-

Chongsiriwatana, N. P., et al. (2008). "Peptoids that mimic the structure and function of host defense peptides." Nature.

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Diamond, G., et al. (2021). "The Use of Peptoids as Antiviral Therapeutics." Pharmaceuticals.[2][4]

Sources

- 1. Submonomer synthesis of peptoids containing trans -inducing N -imino- and N -alkylamino-glycines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00717C [pubs.rsc.org]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Using N-butylglycine to enhance the oral bioavailability of peptide drugs

Application Note: Enhancing Oral Bioavailability of Peptide Drugs via N-Butylglycine Incorporation

Executive Summary

The oral delivery of peptide therapeutics is historically limited by two primary barriers: rapid proteolytic degradation in the gastrointestinal (GI) tract and poor intestinal membrane permeability due to high polarity. This guide details the strategic incorporation of N-butylglycine (Nbu) —a peptoid residue—into peptide backbones. Unlike standard amino acids, N-butylglycine shifts the side chain from the

Mechanistic Rationale

To successfully engineer an orally bioavailable peptide, one must overcome the "Lipinski Rule of 5" violations typical of peptides. N-butylglycine addresses the two critical failure modes:

-

Proteolytic Shielding: Digestive enzymes (e.g., Trypsin, Chymotrypsin) rely on hydrogen bonding with the amide backbone and specific side-chain recognition to form the transition state required for cleavage. N-substitution abolishes the amide proton and introduces steric bulk, effectively "hiding" the scissile bond from the enzyme active site.

-

Permeability Enhancement: Passive diffusion through the intestinal epithelium requires the peptide to shed its water shell (desolvation). Standard peptides have high desolvation energy due to backbone N-H groups. N-butylglycine removes this N-H donor and adds a hydrophobic butyl chain, significantly lowering the energy cost to enter the lipid bilayer.

Figure 1: Mechanism of Action The diagram below illustrates the structural difference and the resulting biological advantage.

Caption: Comparison of standard peptide bonds vs. N-butylglycine modification. The removal of the amide proton and addition of the butyl chain drives permeability and stability.

Synthesis Protocol: Solid-Phase Sub-Monomer Method

Direct incorporation of N-butylglycine is most efficiently achieved using the Sub-Monomer Method on a solid support. This approach avoids the expense of pre-made Fmoc-N-butylglycine monomers and allows for versatile side-chain modification.

Reagents Required:

-

Resin: Rink Amide resin (for C-terminal amides).

-

Acylation: Bromoacetic acid (1.2 M in DMF), DIC (Diisopropylcarbodiimide).

-

Displacement: Butylamine (1.0 M in DMF).

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

-

Deprotection: Remove Fmoc from the growing peptide chain using 20% Piperidine/DMF (2 x 5 min). Wash resin with DMF (3x).

-

Acylation (Step A):

-

Displacement (Step B):

-

Continuation: Proceed with standard Fmoc-SPPS for the next amino acid. Note: Coupling the next amino acid onto the secondary amine of N-butylglycine is difficult. Use HATU/HOAt and double coupling times.

Figure 2: Sub-Monomer Synthesis Cycle

Caption: The two-step sub-monomer cycle enables the efficient installation of the N-butylglycine residue without expensive pre-made monomers.

Validation Protocol A: Proteolytic Stability Assay

This assay quantifies the resistance of the modified peptide to simulated gastric and intestinal conditions.

Materials:

-

SGF (Simulated Gastric Fluid): Pepsin (3.2 g/L), NaCl (2 g/L), pH 1.2.

-

SIF (Simulated Intestinal Fluid): Pancreatin (10 g/L), KH2PO4 (6.8 g/L), pH 6.8.

-

Control: Native peptide (unmodified).

Procedure:

-

Preparation: Dissolve peptide to 1 mM in water/DMSO (95:5).

-

Incubation: Mix 100 µL peptide stock with 900 µL SGF or SIF pre-warmed to 37°C.

-

Sampling: At

minutes, remove 100 µL aliquots. -

Quenching: Immediately add 100 µL of ice-cold Acetonitrile + 1% TFA to stop the reaction.

-

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into RP-HPLC (C18 column). Monitor peak area of the parent compound.

Data Analysis:

Plot

Validation Protocol B: Caco-2 Permeability Assay

The Caco-2 cell line is the gold standard for predicting human intestinal absorption.

Procedure:

-

Culture: Grow Caco-2 cells on transwell inserts (0.4 µm pore size) for 21 days to form a differentiated monolayer.

-

TEER Check: Measure Transepithelial Electrical Resistance. Only use wells with TEER > 300

. -

Transport Buffer: HBSS (pH 7.4).

-

Dosing: Add peptide (10 µM) to the Apical (A) chamber. Add fresh buffer to the Basolateral (B) chamber.

-

Sampling: Collect 100 µL from the Basolateral chamber at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.

-

Quantification: Analyze samples via LC-MS/MS.

Calculation:

Calculate the Apparent Permeability Coefficient (

- : Rate of permeation (mol/s).

-

: Surface area of insert (

- : Initial concentration (mol/mL).

Expected Results & Interpretation

The following table summarizes typical data comparing a native hexapeptide against its N-butylglycine analog.

| Parameter | Native Peptide | N-Butylglycine Analog | Interpretation |

| < 15 min | > 240 min | Nbu prevents protease docking, extending GI residence time. | |

| >20x increase indicates shift from paracellular to transcellular diffusion. | |||

| Solubility | High (Aqueous) | Moderate | Nbu adds lipophilicity; ensure formulation includes 5-10% DMSO or cyclodextrins if needed. |

Troubleshooting:

-

Low Yield during Synthesis: The secondary amine of Nbu is sterically hindered. If the next amino acid fails to couple, switch to HATU at 50°C or use a micro-wave synthesizer.

-

Low Solubility: If the N-butyl chain makes the peptide too hydrophobic, consider alternating Nbu with hydrophilic residues or using N-methoxyethylglycine (Nme) at non-critical positions.

References

-

Zuckermann, R. N., et al. (1992).[5] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Goodwin, D., et al. (2012). "Simulating the effect of N-methylation on the membrane permeability of cyclic peptides." Journal of Chemical Information and Modeling.

-

Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.

-

Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

Sources

- 1. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

Synthesis of a peptidomimetic library with 2-(butylamino)acetic acid

Application Note: High-Throughput Synthesis of Peptidomimetic Libraries Incorporating 2-(Butylamino)acetic Acid ( -butylglycine)

Executive Summary & Strategic Rationale

This Application Note details the robust synthesis of peptidomimetic libraries containing 2-(butylamino)acetic acid (commonly referred to as

The "Sub-monomer" Advantage

While 2-(butylamino)acetic acid can theoretically be used as a pre-synthesized Fmoc-protected monomer, this approach is inefficient for library generation due to high cost and steric hindrance during coupling.

We utilize the Sub-monomer Synthesis method (Zuckermann et al.) , which builds the residue in two steps on the resin:

-

Acylation: Introduction of a bromoacetyl handle.[8]

-

Displacement: Nucleophilic attack by a primary amine (Butylamine) to install the side chain.

Key Advantages:

-

Cost Efficiency: Uses cheap primary amines (butylamine) instead of complex protected amino acids.

-

Reaction Kinetics: Avoids difficult coupling of

-alkylated amino acids. -

Library Diversity: Allows rapid switching of amines to create vast combinatorial libraries.

Comparison of Properties

| Feature | Peptides | Peptoids ( |

| Backbone | Amide (-NH-CO-) | Tertiary Amide (-NR-CO-) |

| H-Bonding | Donor & Acceptor | Acceptor Only (No NH donor) |

| Proteolytic Stability | Low (Rapid degradation) | High (Protease resistant) |

| Membrane Permeability | Variable (often low) | Enhanced (Hydrophobic backbone) |

| Conformation | Defined ( | Flexible (requires constraints) |

Chemical Mechanism & Workflow

The synthesis relies on the iterative addition of bromoacetic acid and butylamine.

Graphviz Diagram 1: The Sub-monomer Cycle

The following diagram illustrates the iterative two-step process to install the

Materials & Equipment

Reagents

-

Solid Support: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). Note: Rink Amide yields a C-terminal amide, mimicking the neutral C-terminus of native peptides.

-

Acylation Reagents:

-

Bromoacetic acid (2.0 M in DMF).

- -Diisopropylcarbodiimide (DIC) (2.0 M in DMF).

-

-

Displacement Reagent (The Core Component):

-

Butylamine (1.0 M in DMF). Caution: Volatile and odorous. Handle in a fume hood.

-

-

Solvents: DMF (Peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

Equipment

-

Manual peptide synthesis vessel (fritted glass) OR Automated Synthesizer (e.g., Protein Technologies Symphony).

-

Orbital shaker.

-

Vacuum manifold.

Detailed Protocol

Phase A: Resin Preparation & Fmoc Deprotection

-

Swelling: Place Rink Amide resin (100 mg) in the reaction vessel. Add DMF (3 mL) and swell for 20 minutes. Drain.

-

Fmoc Removal: Add 20% Piperidine in DMF (3 mL). Agitate for 5 mins. Drain. Repeat with fresh reagent for 15 mins.

-

Wash: Wash with DMF (5 x 3 mL).

-

Checkpoint: Perform a Kaiser Test. The beads should be dark blue (positive for primary amine).

-

Phase B: The Sub-monomer Cycle (Incorporating -butylglycine)

Step 1: Acylation (Backbone Formation)

-

Add Bromoacetic acid solution (1.0 mL, 2.0 mmol, 10-20 eq).

-

Add DIC solution (1.0 mL, 2.0 mmol, 10-20 eq).

-

Note: Premixing is not necessary, but ensure rapid addition.

-

-

Agitate at room temperature for 20–40 minutes .

-

Drain and wash with DMF (5 x 3 mL).

-

Chemistry: This caps the amine with a bromoacetyl group. The resin is now an electrophile.

-

Step 2: Displacement (Side Chain Installation)

-

Add Butylamine solution (2.0 mL, 2.0 mmol, ~20 eq) to the resin.

-

Critical: A high concentration (1M - 2M) of amine drives the

displacement to completion.

-

-

Agitate at room temperature for 30–60 minutes .

-

Optimization: For sterically hindered amines (not butylamine), heat to 35°C or extend time. Butylamine is a primary, unhindered amine and reacts rapidly.

-

-

Drain and wash with DMF (5 x 3 mL).

-

Result: You have now synthesized a 2-(butylamino)acetic acid residue on the resin. The N-terminus is a secondary amine, ready for the next Acylation step.

-

Step 3: Iteration (Library Generation)

-

Repeat Steps 1 and 2.

-

To create a Library , split the resin after Step 1 (Acylation) into different vessels and add different amines (e.g., Butylamine in Vessel A, Benzylamine in Vessel B) during Step 2.

Phase C: Cleavage & Recovery

-

Wash resin with DCM (3 x 3 mL) and MeOH (2 x 3 mL). Dry under vacuum.

-

Add Cleavage Cocktail (TFA/TIS/H2O). Shake for 2 hours.

-

Filter resin and collect filtrate.

-

Evaporate TFA under nitrogen flow.

-

Precipitate crude peptoid with cold diethyl ether. Centrifuge and dry.

Library Workflow & Quality Control

For high-throughput applications, a "Split-and-Pool" or "Parallel" synthesis strategy is required.

Graphviz Diagram 2: Parallel Library Workflow

This diagram visualizes how to generate diversity using the sub-monomer method.

Quality Control (Self-Validating the Protocol)

-

Chloranil Test (Not Kaiser): The Kaiser test works for primary amines. Peptoid intermediates are secondary amines. Use the Chloranil test (acetaldehyde/chloranil).

-

Positive (Secondary Amine): Dark Green/Blue beads.

-

Negative (Acylated): Colorless/Yellow beads.

-

-

Mass Spectrometry:

-

The incorporation of a 2-(butylamino)acetic acid unit adds 113.16 Da to the molecular weight.

-

Formula added:

(Note: The OH is lost during condensation).

-

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Incomplete Acylation (Chloranil positive after Step 1) | Aggregation or old reagents. | Double couple (repeat Step 1). Use fresh DIC. |

| Incomplete Displacement (Low yield of desired mass) | Amine is volatile or sterically hindered. | Butylamine is volatile; ensure caps are tight. Increase reaction time to 60 min. |

| "Deletion" Sequences | Failure in acylation step. | Ensure resin is washed thoroughly between steps to remove amine salts. |

References

-

Zuckermann, R. N., et al. (1992).[9][10][11] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[3][4][9][11][12] Journal of the American Chemical Society, 114(26), 10646–10647.

-

Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437–447.

-

Horn, T., et al. (2004). Incorporation of chemoselective functionalities into peptoids via solid-phase submonomer synthesis.[3][12] Bioconjugate Chemistry, 15(2), 428–435.

-

Culf, A. S., & Ouellette, R. J. (2010).[11] Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids) and derivatives. Molecules, 15(8), 5282–5335.

Sources

- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]

- 4. Peptoids: Smart and Emerging Candidates for the Diagnosis of Cancer, Neurological and Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pharmtech.com [pharmtech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing cleavage conditions for peptides containing N-alkylated glycine

Technical Support Center: Optimizing Cleavage Conditions for N-Alkylated Glycine Peptides

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Advanced Troubleshooting for Peptoid/Peptide Hybrids (N-substituted Glycines)

Executive Summary

Peptides containing N-alkylated glycines (peptoids) present a unique cleavage challenge compared to standard canonical peptides. The lack of an amide proton (

This guide moves beyond standard protocols to address the mechanistic root causes of cleavage failure in N-alkylated systems.

Module 1: The Baseline Protocol

Start here. If your peptide is <15 residues and lacks oxidation-prone residues (Met, Cys, Trp), this is your control.

Standard "Peptoid" Cleavage Cocktail (Cocktail P) For peptides containing N-alkylated glycine residues without sensitive side chains.

| Component | Volume % | Function |

| TFA (Trifluoroacetic Acid) | 95% | Proton source for acidolysis of linker and protecting groups.[1] |

| TIS (Triisopropylsilane) | 2.5% | Primary scavenger for trityl and bulky cations. |

| Water | 2.5% | Scavenger for t-butyl cations; prevents ether formation. |

Protocol:

-

Wash resin 3x with DCM to remove residual DMF (DMF can buffer the acid).

-

Add Cocktail P (10 mL per gram of resin).

-

Shake at room temperature for 2–3 hours (Standard peptides take 1–2 hours; N-alkylated systems often require 3+).

-

Precipitate in cold diethyl ether.

Module 2: Troubleshooting Incomplete Cleavage

Symptom: Mass spectrometry shows the presence of protecting groups (e.g., +tBu, +Trt) or the resin weight remains high after cleavage. Root Cause: Steric hindrance from the N-alkyl group shields the linker or adjacent protecting groups from protonation.

Diagnostic Step: The Chloranil Test

Do NOT use the Kaiser Test. The Kaiser test relies on primary amines.[2] N-alkylated residues are secondary amines.

-

Action: Perform the Chloranil test on a resin aliquot.

-

Result: Blue/Green beads = Secondary amine present (Cleavage/Deprotection successful). Colorless/Amber = Protected amine (Incomplete).

Optimization Strategy: The "Push-Pull" Mechanism

To overcome steric shielding, we must increase the kinetic energy of the system without degrading the peptide bond.

Advanced Cocktail (Cocktail H - Hindered):

| Component | Volume % | Rationale |

|---|---|---|

| TFA | 90% | Base acid.[1] |

| TIS | 5% | Increased scavenger load to handle slower release of cations. |

| DCM (Dichloromethane) | 5% | Critical: Swells the polystyrene core more effectively than TFA alone, allowing acid access to sterically buried linkers. |

Process Adjustments:

-

Temperature: Elevate cleavage temperature to 35°C . Warning: Do not exceed 40°C to avoid acidolytic cleavage of the N-alkyl bond.

-

Time: Extend cleavage to 4–6 hours . Monitor by HPLC every hour.

Module 3: Managing Side Reactions (Deletion & Adducts)

Symptom 1: Mass Spec shows [M - N-terminal residue]. Root Cause: Acid-Catalyzed Diketopiperazine (DKP) Formation. When the N-terminal residues are N-alkylated, the cis-amide conformation is more accessible, facilitating the back-biting attack of the N-terminal amine onto the carbonyl of the second residue, cleaving the dipeptide.

Symptom 2: Mass Spec shows +56 Da (t-Butyl) or +Alkylation. Root Cause: N-alkyl nitrogens are more nucleophilic than standard amides. They act as "sinks" for carbocations released during deprotection.

Visualizing the Pathway

Caption: Competitive pathways during cleavage. Scavengers must kinetically outcompete the N-alkyl backbone for reactive carbocations.

Corrective Action: The "High-Capacity" Cocktail

If you observe alkylation adducts on your N-alkyl glycine nitrogen:

Cocktail S (Scavenger-Heavy):

-

TFA: 82.5%

-

Phenol: 5% (Traps t-butyl cations)

-

Water: 5%

-

Thioanisole: 5% (Accelerates removal of Pbf/Pmc if Arg is present)

-

EDT (1,2-Ethanedithiol): 2.5% (Essential if Cys/Met/Trp are present; prevents oxidation).

Module 4: Post-Cleavage Handling (Solubility)

Issue: "I added ether, but no precipitate formed." Explanation: N-alkylated peptides are significantly more hydrophobic than standard peptides. They often dissolve in diethyl ether rather than precipitating.

Troubleshooting Protocol:

-

Do NOT discard the ether. Your peptide might be in solution.[3]

-

Evaporation: Rotovap the ether/TFA mixture to an oil.

-

Alternative Solvent: Attempt precipitation with cold Hexane or Heptane .

-

Direct Purification: If precipitation fails, dissolve the oily residue in 20% Acetonitrile/Water, lyophilize, and proceed directly to Prep-HPLC.

FAQs: Expert Insights

Q: Can I use the Kaiser test to check if my N-alkyl glycine coupled correctly before cleavage? A: No. The Kaiser test detects primary amines (blue). N-alkyl glycines are secondary amines. Use the Chloranil Test (acetaldehyde/chloranil). A positive result for a secondary amine is a dark blue/green color, whereas a primary amine is not detected as reliably.

Q: My peptide contains N-Me-Gly and Cysteine. The mass is +12 Da higher than expected.

A: This is likely a methylene bridge formation (

Q: Why is my yield lower for N-alkylated peptides on Rink Amide resin? A: The steric bulk of the N-alkyl group at the C-terminus (if adjacent to the linker) can hinder the acidolysis of the Rink linker.

-

Fix: Switch to a 2-Chlorotrityl Chloride (2-CTC) resin. The ester linkage in 2-CTC is much more acid-labile (cleaves with 1% TFA) than the amide linkage in Rink, bypassing the steric barrier.

References

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

-

Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews.

Sources

Troubleshooting aggregation of peptides containing hydrophobic N-butylglycine

Technical Support Center: N-Butylglycine (N-bug) & Hydrophobic Peptoid Troubleshooting

Executive Summary: The "Peptoid Paradox"

From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Aggregation and Synthesis Hurdles in N-Butylglycine Peptides[1]

N-butylglycine (N-bug) is not a standard amino acid; it is a peptoid residue (N-substituted glycine).[1][2] Introducing N-bug into a peptide sequence fundamentally alters its physicochemical behavior.[1] Unlike standard amino acids, the side chain is attached to the nitrogen, not the

The Core Challenge: The lack of a proton on the backbone amide nitrogen results in two simultaneous issues:

-

Loss of Hydrogen Bonding: The backbone cannot form stabilizing hydrogen bonds (like

-helices or -

Cis/Trans Isomerism: The tertiary amide bond undergoes slow cis/trans isomerization on the NMR/HPLC timescale, often mistaken for aggregation or impurities.[1]

This guide addresses the specific causality of failures associated with N-bug residues, distinguishing between synthetic deletion (failed coupling) and physical aggregation (hydrophobic collapse).[1]

Module 1: Synthesis Troubleshooting

Q: My mass spec shows deletion sequences (-N-bug) despite double coupling. Is the reagent bad?

A: The issue is likely steric, not chemical quality.[1] Coupling an incoming amino acid onto a secondary amine (the N-terminus of an N-butylglycine chain) is chemically difficult due to steric hindrance from the butyl group. Standard HBTU/DIPEA protocols often fail here.

Protocol: The Submonomer Correction If you are attempting to couple Fmoc-N-butylglycine-OH as a monomer, stop. The "Senior Scientist" approach is to build the residue on-resin using the Submonomer Method (Zuckermann et al.). This avoids the difficult coupling of a bulky N-substituted amino acid entirely.

Step-by-Step Submonomer Protocol for N-bug:

-

Acylation: React the deprotected N-terminus with Bromoacetic acid (1.2 M in DMF) and DIC (diisopropylcarbodiimide) for 20 minutes. This creates a reactive alkyl bromide.[1]

-

Displacement: Add Butylamine (1.0 M in NMP or DMF) to the resin.[1] The primary amine displaces the bromide via SN2 reaction.

-

Note: This reaction is extremely efficient and avoids the steric clash of coupling a full amino acid.

-

Visualizing the Workflow:

Figure 1: Comparison of Standard Coupling vs. Submonomer Method. The Submonomer route is preferred for N-substituted glycines to avoid steric failure.

Module 2: Purification & HPLC Anomalies

Q: My HPLC peak is extremely broad (smearing) or splits into doublets. Is it aggregating on the column?

A: Not necessarily. You are likely observing Cis/Trans Isomerization , not just aggregation.[1] Because N-bug lacks the amide proton, the energy barrier between cis and trans conformations is lowered, allowing the molecule to flip back and forth. On a C18 column at room temperature, this exchange happens on the same timescale as the separation, causing peak broadening ("smearing").[1]

Diagnostic Experiment: Run the same HPLC method at 60°C .

-

If the peak sharpens/coalesces: It is cis/trans isomerism.[1] The heat accelerates the exchange rate beyond the chromatographic timescale.

-

If the peak remains broad: It is hydrophobic aggregation/precipitation.[1]

Optimization Table: HPLC Conditions for N-bug Peptides

| Parameter | Standard Condition | Recommended for N-bug Peptides | Reasoning |

| Column Temp | 25°C | 60°C - 70°C | Accelerates cis/trans exchange; disrupts hydrophobic aggregates.[1] |

| Stationary Phase | C18 | C4 or Phenyl-Hexyl | N-butyl is hydrophobic; C18 may retain it too strongly (irreversible binding).[1] |

| Modifier | Acetonitrile (ACN) | Isopropanol (IPA) doping | Add 5-10% IPA to Mobile Phase B. IPA has higher varying power for hydrophobic chains.[1] |

| Buffer | 0.1% TFA | 0.1% TFA + Formic Acid | Sometimes mixed acids help solubility, though TFA alone is usually sufficient for pH control.[1] |

Module 3: Cleavage & Solubility

Q: After cleavage, I added cold ether, but no precipitate formed. Where is my peptide?

A: N-butylglycine renders the peptide highly lipophilic.[1] It is likely soluble in the ether/TFA mixture.[1] Do not discard the supernatant.

Troubleshooting Protocol:

-

Evaporation: Do not try to filter. Rotovap the Ether/TFA mixture to an oil.

-

The "Hexane Trick": Redissolve the oil in a minimal amount of DCM (Dichloromethane), then add Hexane instead of Ether.[1] The lower polarity of Hexane may force the hydrophobic peptoid out.

-

Direct Lyophilization: If it still won't precipitate, dissolve the oily residue in 50% Acetonitrile/Water and lyophilize directly.[1]

Solubilization Decision Matrix (For Assays)

Figure 2: Stepwise solubilization strategy. HFIP (Hexafluoroisopropanol) is the "nuclear option" for breaking hydrophobic stacks in peptoids.

References

-

Zuckermann, R. N., et al. (1992).[1][2][4] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][2] Journal of the American Chemical Society.[2] [1]

-

Proulx, C., et al. (2011).[1] N-Aryl Peptoids: Structure-Inducing Side Chains for the Control of Cis/Trans Isomerism.[5] Journal of the American Chemical Society.[2] [1]

-

Waters Corporation. (2024).[1] Peptide Isolation – Method Development Considerations. Waters Application Notes.

-

Nest Group. (2024).[1][6][7] Designing Purification Methods for Hydrophobic Peptides. Application Note #9802.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bachem.com [bachem.com]

- 7. reddit.com [reddit.com]

Technical Support Center: Navigating Challenges in Solid-Phase Synthesis with N-Butylglycine

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in solid-phase peptide synthesis (SPPS): incomplete deprotection, with a specific focus on sequences containing the N-alkylated amino acid, N-butylglycine. Our goal is to equip you with the scientific understanding and practical protocols to overcome this synthetic hurdle and achieve higher purity and yield for your target molecules.

Troubleshooting Guide: Incomplete Deprotection of N-Butylglycine Residues

Incomplete removal of the N-terminal protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group, is a critical issue in SPPS. When a deprotection step fails to go to completion, the subsequent amino acid cannot be coupled, leading to the accumulation of deletion sequences that are often difficult to separate from the desired product. N-alkylated amino acids like N-butylglycine are particularly prone to causing incomplete deprotection due to the steric hindrance imposed by the alkyl group on the nitrogen atom.

Q1: My Kaiser test is showing a weak positive or negative result after the standard Fmoc-deprotection step for a peptide containing N-butylglycine. What is the underlying cause?

A1: A weak or negative Kaiser test (which detects free primary amines) after a deprotection step is a strong indicator of incomplete Fmoc removal. With N-butylglycine, the primary culprit is steric hindrance . The butyl group attached to the nitrogen atom physically obstructs the approach of the deprotection base, typically piperidine, to the acidic proton on the fluorenyl ring of the Fmoc group. This significantly slows down the deprotection kinetics compared to non-alkylated amino acids.

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination. The base must first abstract the acidic proton at the C9 position of the fluorenyl group. The presence of the bulky N-butyl group can hinder this initial and crucial step, leading to incomplete removal of the Fmoc group within standard reaction times.

Q2: I've confirmed incomplete deprotection of an N-butylglycine residue. What are the immediate steps I can take to salvage my synthesis?

A2: If you detect incomplete deprotection early, you can often rescue the synthesis. Here are a few immediate strategies:

-

Extended Deprotection Time: The simplest approach is to increase the exposure time to the deprotection reagent. Instead of the standard 2 x 10-minute treatments with 20% piperidine in DMF, you can extend this to 2 x 20 minutes or even longer. It is advisable to monitor the deprotection by taking small resin samples and performing a Kaiser test until a strong positive result is obtained.

-

Double Deprotection: Perform the standard deprotection cycle twice before proceeding to the next coupling step. This involves a full cycle of deprotection reagent addition, reaction time, and washing, repeated a second time.

-

Elevated Temperature: Gently increasing the reaction temperature to 30-40°C can enhance the deprotection kinetics. However, this should be done with caution as elevated temperatures can also promote side reactions, such as racemization, especially with sensitive amino acids. Microwave-assisted synthesis can be particularly effective in driving difficult deprotections to completion by rapidly heating the reaction mixture.[1]

Q3: I've tried extending the deprotection time with piperidine, but I'm still seeing incomplete deprotection. What alternative deprotection reagents can I use?

A3: When standard piperidine protocols are insufficient, switching to a stronger, non-nucleophilic base can be highly effective. The most common and recommended alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .

DBU is a much stronger base than piperidine and can deprotect even sterically hindered Fmoc groups more efficiently. A common cocktail is a solution of 2% DBU and 2% piperidine in DMF. The piperidine in this mixture acts as a scavenger for the dibenzofulvene (DBF) byproduct of the deprotection reaction, preventing its potential side reactions with the newly deprotected amine. Recent studies have also shown that a combination of piperazine and DBU can lead to complete Fmoc removal in under a minute for difficult sequences.[2]

| Reagent | Typical Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Standard, well-established | Can be slow for hindered residues |

| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Much faster deprotection, effective for hindered residues | DBU can catalyze aspartimide formation |

| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | Very rapid deprotection, safer alternative to piperidine | May require optimization for specific sequences |

Note: DBU should be used with caution in sequences containing aspartic acid, as it can promote the formation of aspartimide side products.[3]

Frequently Asked Questions (FAQs)

Q4: How can I proactively prevent incomplete deprotection when I know my sequence contains N-butylglycine?

A4: Proactive measures are always preferable to reactive troubleshooting. When designing a synthesis that includes N-butylglycine or other N-alkylated amino acids, consider the following from the outset:

-

Incorporate Extended Deprotection into Your Protocol: For any step involving the deprotection of an N-alkylated amino acid, program your synthesizer or perform your manual synthesis with an extended deprotection time (e.g., 2 x 20 minutes) as the default.

-

Use a More Potent Deprotection Reagent: For particularly challenging sequences, you might choose to use a DBU-containing deprotection cocktail for the entire synthesis, or at least for the steps involving N-alkylated residues.

-

Consider Microwave Synthesis: If available, a microwave peptide synthesizer can be a powerful tool for overcoming the challenges of sterically hindered residues. The rapid and efficient heating can significantly accelerate deprotection and coupling reactions.[1][4]

Q5: Can the choice of solvent affect the efficiency of deprotection for N-butylglycine?

A5: Yes, the solvent can play a role. N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, for sequences prone to aggregation, which can exacerbate deprotection issues, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has better solvating properties for growing peptide chains and can help to disrupt secondary structures that may hinder reagent access.

Additionally, the use of chaotropic agents, such as guanidinium chloride, in the deprotection solution can help to break up secondary structures and improve reagent accessibility, although this is a less common approach and requires careful optimization.[5][6]

Q6: How does the presence of N-butylglycine affect the subsequent coupling reaction?

A6: The steric hindrance of the N-butyl group not only affects deprotection but can also slow down the subsequent coupling reaction. The incoming activated amino acid will have more difficulty accessing the newly deprotected secondary amine of the N-butylglycine residue. Therefore, it is often necessary to use a more potent coupling reagent, such as HBTU or HATU, and potentially extend the coupling time to ensure the reaction goes to completion. Double coupling, where the coupling step is repeated, is also a common strategy following the incorporation of an N-alkylated amino acid.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free DMF.

-

Resin Treatment: To the peptide-resin, add the 20% piperidine/DMF solution (approximately 10 mL per gram of resin).

-

Reaction: Agitate the resin slurry at room temperature for 10 minutes.

-

Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring: Perform a Kaiser test on a small sample of the resin. A strong blue color indicates complete deprotection.

Protocol 2: DBU-Based Fmoc Deprotection for Hindered Residues

-

Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in high-purity, amine-free DMF.

-

Resin Treatment: To the peptide-resin, add the DBU/piperidine/DMF solution (approximately 10 mL per gram of resin).

-

Reaction: Agitate the resin slurry at room temperature for 5-10 minutes.

-

Drain and Repeat: Drain the deprotection solution and repeat steps 2 and 3.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

-

Monitoring: Perform a Kaiser test.

Visualizing the Challenge and Solution

Diagram 1: The Steric Hindrance of N-Butylglycine

Caption: Steric hindrance of the N-butyl group impeding piperidine access.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection

Caption: A logical workflow for addressing incomplete deprotection.

References

- Microwave enhanced N-Fmoc deprotection in peptide synthesis. (URL: )

-

Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (URL: [Link])

-

Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. (URL: [Link])

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (URL: [Link])

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (URL: [Link])

-

Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (URL: [Link])

-

Fmoc Removal with DBU. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

-

Green Chemistry - In situ Fmoc removal. (URL: [Link])

-

Methods for Removing the Fmoc Group. (URL: [Link])

- Microwave enhanced N-fmoc deprotection in peptide synthesis. (URL: )

-

Methods for Removing the Fmoc Group. (URL: [Link])

-

Methods for Removing the Fmoc Group. (URL: [Link])

-

N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (URL: [Link])

-

Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (URL: [Link])

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. (URL: [Link])

-

N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (URL: [Link])

-

Effective interactions between chaotropic agents and proteins. (URL: [Link])

-

A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (URL: [Link])

-

Fragments of Peptoid 1:Synthesis of N-Substituted Glycine Monomers. (URL: [Link])

-

Selective N‐Alkylation of Unprotected Amino Sugars by Alcohols. Application to the Synthesis of Sugar‐Based Surfactants. (URL: [Link])

-

Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (URL: [Link])

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (URL: [Link])

-

Advances in Fmoc solid-phase peptide synthesis. (URL: [Link])

-

Peptide Bond Formation Via Glycine Condensation in the Gas Phase. (URL: [Link])

-

SPPS Tips: Strategies for Minimizing Side-Reactions. (URL: [Link])

- Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support. (URL: )

-

Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (URL: [Link])

- Use of nucleases for degrading nucleic acids in the presence of chaotropic agents and/or surfactants. (URL: )

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (URL: [Link])

-

Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (URL: [Link])

-

Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. (URL: [Link])

-

The use of chaotropic salts for separation of ribonucleic acids and proteins from yeast nucleoproteins. (URL: [Link])

-

Practical N-to-C peptide synthesis with minimal protecting groups. (URL: [Link])

-

A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. (URL: [Link])

-

Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])

Sources

- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 5. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1861495B1 - Use of nucleases for degrading nucleic acids in the presence of chaotropic agents and/or surfactants - Google Patents [patents.google.com]

Removal of unreacted starting materials in N-butylglycine synthesis

Topic: Removal of Unreacted Starting Materials in -Butylglycine Synthesis

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Introduction: The Purity Paradox

As a Senior Application Scientist, I often see researchers struggle with

Standard organic workups (extraction with EtOAc/DCM) often fail for the free acid form because both the product and the unreacted glycine remain in the aqueous phase. This guide moves beyond basic textbook protocols to address the specific physicochemical challenges of purifying amphoteric molecules.

Module 1: The Chemistry of Separation (The "Why")

Before troubleshooting, you must understand the species present in your flask.[1]

| Species | pKa (COOH) | pKa (Amine) | Solubility (Water) | Solubility (Org) |

| Glycine (SM) | ~2.34 | ~9.60 | High | Negligible |

| ~2.3 | ~10.0* | Moderate/High | Low (High in alcohols) | |

| Butyraldehyde (SM) | N/A | N/A | Low | High |

| Butylamine (SM) | N/A | ~10.7 | Moderate | High |

*Note: Secondary amines are generally slightly more basic than primary amines due to the inductive effect of the alkyl group.[1]

Visualizing the Challenge

The following diagram illustrates why simple pH adjustment often fails to separate Glycine from the Product via liquid-liquid extraction.

Caption: Figure 1. The solubility trap. Regardless of pH, both Glycine and N-butylglycine resist extraction into non-polar organic solvents.[1]

Module 2: Troubleshooting Reductive Amination (Glycine + Butyraldehyde)

Context: You reacted Glycine with Butyraldehyde using NaBH

Q1: I have unreacted Butyraldehyde smelling up my product. How do I remove it?

The Issue: Aldehydes are lipophilic but can form water-soluble hydrates or bisulfite adducts. The Fix:

-

Acidify: Bring the aqueous reaction mixture to pH ~2 with 1M HCl. (This protonates the amine product, keeping it in the water).[1]

-

Wash: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Validation: Check the organic layer by TLC (UV active). The aqueous layer should now be odorless.

Q2: How do I get rid of the Boron salts (Boric acid/Borate) after quenching?

The Issue: Boron salts can co-crystallize with amino acids, messing up elemental analysis and yield calculations.[1] The Fix (The Methanol Trick):

-

Evaporate the reaction mixture to dryness (rotary evaporator).

-

Add Methanol (MeOH) to the residue.

-

Evaporate to dryness again. Repeat this 3–4 times.

Module 3: Troubleshooting Direct Alkylation (Chloroacetic Acid + Butylamine)

Context: You reacted Chloroacetic acid with excess Butylamine.

Q3: I used excess Butylamine to prevent over-alkylation. How do I remove the excess amine now?

The Issue: Butylamine is basic and volatile, but it forms non-volatile hydrochloride salts if you just acidify.[1] The Fix:

-

Basify: Adjust the reaction mixture to pH > 11 using NaOH.

-

Evaporation (Preferred): Butylamine (b.p. 78°C) is volatile. Rotovap the basic solution at 50–60°C. The free base amine will distill off.[1]

-

Extraction (Alternative): If evaporation isn't possible, extract the basic aqueous solution with Diethyl Ether.[1] The Butylamine (uncharged) goes into the ether; the

-butylglycine (anionic carboxylate) stays in the water.

Module 4: The Gold Standard – Ion Exchange Chromatography

If you cannot separate unreacted Glycine from

Q4: My product is contaminated with unreacted Glycine. How do I separate them?

The Solution: Use a Strong Cation Exchange Resin (e.g., Dowex 50W x8).[1]

The Logic: While both are amino acids,

Protocol:

-

Preparation: Pack a column with Dowex 50W (H+ form).

-

Loading: Acidify your crude mixture (pH 2) and load it onto the column.

-

State: Both Glycine and Product bind to the resin (Cationic exchange).

-

Waste: Anions (Cl-, Borates) and non-basic impurities pass through.[1]

-

-

Washing: Wash with distilled water until the eluent is neutral.

-

Elution (The Critical Step): Elute with a gradient of Ammonium Hydroxide (NH

OH) (0.1M to 1M) or Pyridine .-

Differentiation: Glycine is smaller and more polar; it often elutes before the more hydrophobic

-butyl derivative due to stronger hydrophobic retention of the butyl chain on the polystyrene resin matrix [2].[1]

-

-

Fraction Collection: Collect fractions and spot on TLC (Ninhydrin stain).

Visualizing the Ion Exchange Workflow

Caption: Figure 2. Ion exchange chromatography strategy. The hydrophobic butyl chain retards the elution of the product compared to glycine.

Module 5: Validation (Self-Validating Systems)

A protocol is useless if you can't prove it worked.

Q5: How do I quickly check if the Glycine is gone without running an NMR?

The Test: Thin Layer Chromatography (TLC).

-

Stationary Phase: Silica Gel 60.[1]

-

Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).[1] This is the standard "Ninhydrin system" for amino acids.[1]

-

Visualization: Spray with Ninhydrin and heat.

-

Glycine: Appears as a distinct spot (Rf ~0.25).

- -Butylglycine: Will have a higher Rf (more non-polar) and may stain a slightly different shade of purple/brown.[1]

-

-

Validation Check: If you see two spots, you must re-column or recrystallize (Ethanol/Water is a common recrystallization solvent for alkyl amino acids).[1]

Q6: NMR Diagnostics

-

Glycine Contamination: Look for a singlet at

~3.55 ppm (alpha-protons) in D -

Product Verification: Look for the butyl triplet (

~0.9 ppm) and the multiplet patterns of the butyl chain, plus the singlet for the N-CH

Summary of Purification Options

| Impurity | Method | Mechanism |

| Inorganic Salts | Ion Exchange (Dowex 50) | Resin binds amino acid; salts wash through.[1] |

| Butyraldehyde | Acidic Wash (EtOAc) | Solvent extraction of non-basic organic.[1] |

| Butylamine | Evaporation / Basic Extraction | Volatility / Solvent extraction of free base.[1] |

| Glycine | Ion Exchange or Recrystallization | Hydrophobic interaction / Solubility difference. |

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][3] Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link[1]

-